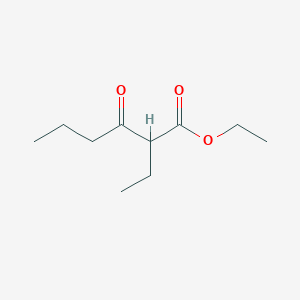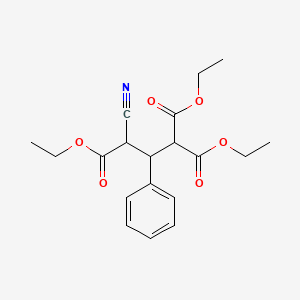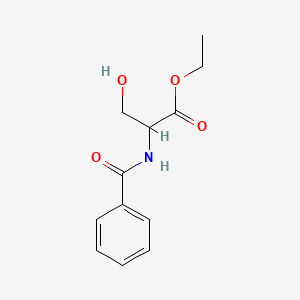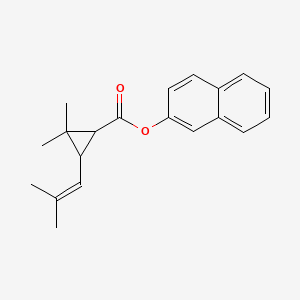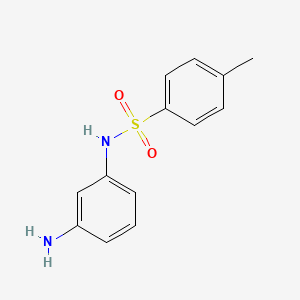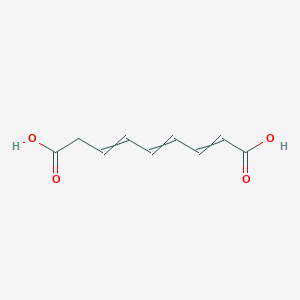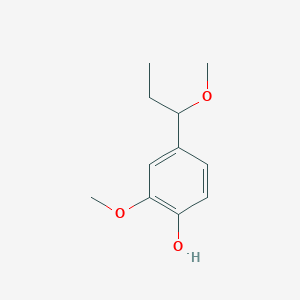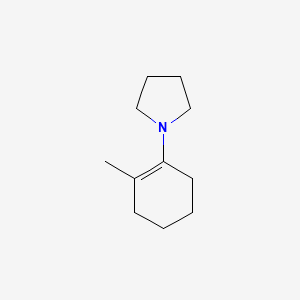
Pyrrolidine, 1-(2-methyl-1-cyclohexen-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine, 1-(2-methyl-1-cyclohexen-1-yl)-: is an organic compound with the molecular formula C10H17N It is a derivative of pyrrolidine, where the nitrogen atom is bonded to a cyclohexene ring substituted with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-(2-methyl-1-cyclohexen-1-yl)- typically involves the reaction of pyrrolidine with a suitable cyclohexene derivative. One common method involves the reaction of 1-bromo-2-methylcyclohexene with pyrrolidine under heating and stirring conditions . The reaction is carried out in a suitable solvent, such as toluene, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrrolidine, 1-(2-methyl-1-cyclohexen-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Pyrrolidine, 1-(2-methyl-1-cyclohexen-1-yl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Pyrrolidine, 1-(2-methyl-1-cyclohexen-1-yl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyrrolidine, 1-(1-cyclohexen-1-yl)-
- 1-Pyrrolidino-1-cyclohexene
- N-(1-Cyclohexenyl)pyrrolidine
Uniqueness
Pyrrolidine, 1-(2-methyl-1-cyclohexen-1-yl)- is unique due to the presence of the methyl group on the cyclohexene ring, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its interaction with molecular targets compared to similar compounds .
Propriétés
Numéro CAS |
5049-40-1 |
|---|---|
Formule moléculaire |
C11H19N |
Poids moléculaire |
165.27 g/mol |
Nom IUPAC |
1-(2-methylcyclohexen-1-yl)pyrrolidine |
InChI |
InChI=1S/C11H19N/c1-10-6-2-3-7-11(10)12-8-4-5-9-12/h2-9H2,1H3 |
Clé InChI |
ZQRAAMBYYKJHRV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CCCC1)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


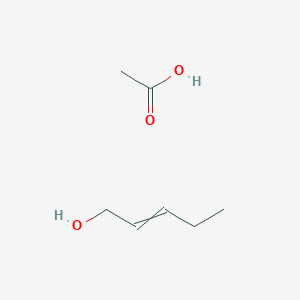
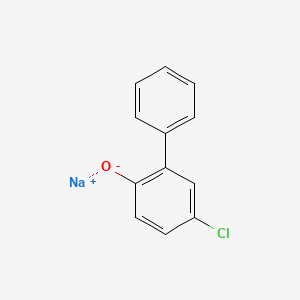
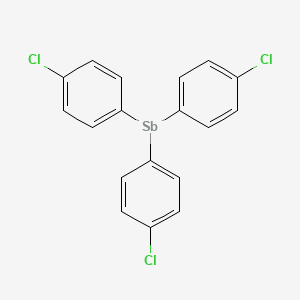
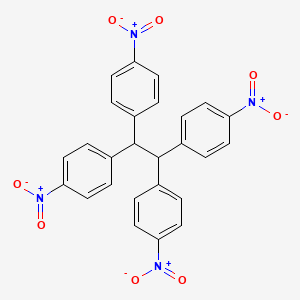
![[1-Acetamido-3,4,5-triacetyloxy-6,6-bis(ethylsulfanyl)hexan-2-yl] acetate](/img/structure/B14734720.png)
![6-(Azepan-1-yl)-1-ethyl-4-methyl-5-[(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B14734740.png)
![n-[(4-Nitrophenyl)sulfonyl]glutamic acid](/img/structure/B14734747.png)
